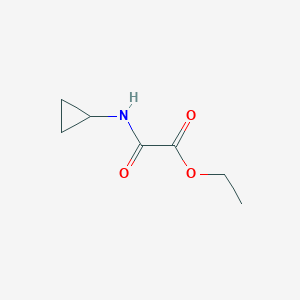
Ethyl (cyclopropylamino)(oxo)acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, the synthesis of ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate involves the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of Ethyl (cyclopropylamino)(oxo)acetate consists of a cyclopropyl group attached to an amino group, which is further attached to an oxoacetate group. The InChI code for this compound is 1S/C7H10O3/c1-2-10-7(9)6(8)5-3-4-5/h5H,2-4H2,1H3 .Wissenschaftliche Forschungsanwendungen
- Field : Chemical Engineering
- Application : The saponification reaction of Ethyl Acetate was studied using different reactor systems .
- Methods : The effect of the volume flow rate on reactor performance in different reactors (the T-shaped reactor, the interdigital microreactor, and the chicane microreactor) was investigated .
- Results : The reactor system with a T-shaped reactor shows good performance only at high flow rates, while the experimental setups with the interdigital and the chicane microreactors yield good performance throughout the whole range of volume flow rates .
- Field : Environmental Science
- Application : Ethyl Acetate is used in the study of catalytic oxidation over the Au–Pd/TiO2 Catalysts .
- Methods : AuPd x nanoparticles (NPs) were loaded on TiO2 through the electrostatic adsorption approach to generate the y AuPd x /TiO2 catalysts .
- Results : The 0.37AuPd 2.72 /TiO2 sample exhibited the best activity .
Saponification Reaction Studies
Catalytic Oxidation
Eigenschaften
IUPAC Name |
ethyl 2-(cyclopropylamino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXANNCPNMYMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (cyclopropylamino)(oxo)acetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1517089.png)

![(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1517092.png)
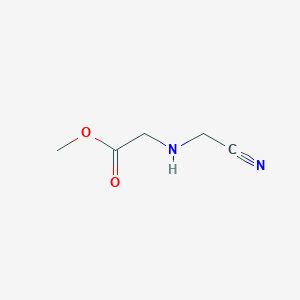


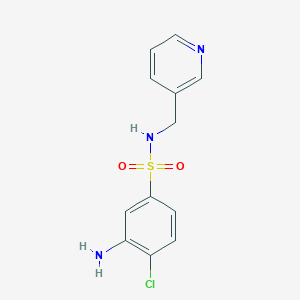
![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)

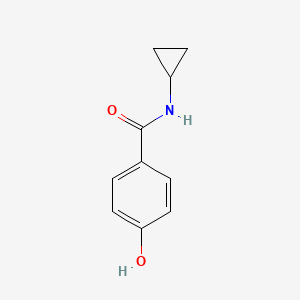

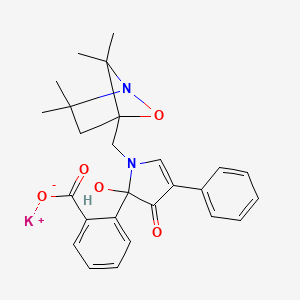

![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)